1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide
Description
1-({2,3-Dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide is a heterocyclic compound characterized by an imidazo[1,2-a]pyrimidine core substituted with two cyano groups at positions 2 and 3, a sulfanyl group at position 6, and an N,N-dimethylformamide moiety via a thioether linkage. Its CAS registry number is 1235441-73-2 .
Properties
IUPAC Name |
S-(2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c1-16(2)11(18)19-7-5-14-10-15-8(3-12)9(4-13)17(10)6-7/h5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSUKNOMNFOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN2C(=C(N=C2N=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to inhibit various targets, including phosphatidylinositol 3-kinase (pi3k) and cyclin-dependent kinases .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis . Inhibition of this pathway can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl-1-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide (CID 47002861)
- Structural Differences: Replaces the imidazo[1,2-a]pyrimidine core with a [1,2,4]triazolo[1,5-a]pyrimidine ring. Lacks the 2,3-dicyano substituents present in the target compound.
- Molecular Formula : C₈H₉N₅OS (vs. inferred C₁₂H₁₀N₆OS for the target compound).
- Synthetic Routes : Both compounds involve sulfanyl group incorporation, but the triazolo derivative’s synthesis likely uses different heterocyclic precursors .
- Applications: The triazolo analog’s simpler structure may enhance synthetic accessibility but reduce functional diversity compared to the dicyano-substituted target .
1-(3-(2-(4-Chlorophenyl)Imidazo[1,2-a]Pyridin-6-yl)Phenyl)-N,N-Dimethylmethanamine (Compound S3)
- Structural Differences: Features an imidazo[1,2-a]pyridine core instead of pyrimidine. Substituted with a 4-chlorophenyl group and lacks cyano or sulfanyl groups.
5-(1,3-Dimethyl-1H-Pyrazol-4-yl)-1,3,4-Oxadiazole-2-Thiol Derivatives
- Relevance : Demonstrates the use of N,N-dimethylformamide (DMF) as a solvent in thiol-alkylation reactions, a method applicable to synthesizing the sulfanyl group in the target compound .
- Functional Groups : The oxadiazole-thiol scaffold differs significantly from the imidazo-pyrimidine system but highlights DMF’s role in facilitating sulfur-based linkages .
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Functional Group Impact on Properties
Key Research Findings and Gaps
- Synthesis: The target compound’s discontinued status suggests challenges in scalability or stability, possibly due to the reactive cyano groups or complex heterocyclic core .
- Pharmacology: No direct data exist for the target compound, but imidazo-pyrimidine analogs (e.g., Compound S3) show early-stage pharmacological promise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
